

Application of ProTAME in Studying Meiosis in Mouse Oocytes: Application Notes and Protocols

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Compound of Interest		
Compound Name:	ProTAME	
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Introduction

Meiosis is a specialized cell division process essential for producing haploid gametes. The precise regulation of meiotic progression is critical, and errors can lead to aneuploidy, a leading cause of miscarriages and congenital disorders. A key regulator of meiotic transitions is the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. The APC/C, in conjunction with its co-activator Cdc20, targets key proteins like Securin and Cyclin B for proteasomal degradation, thereby triggering the metaphase-to-anaphase transition.

ProTAME (prodrug of Tosyl-L-Arginine Methyl Ester) is a cell-permeable small molecule inhibitor of the APC/C. It acts by competing with APC/C substrates, thus preventing their ubiquitination and degradation. This leads to a cell cycle arrest in metaphase.[1][2] This property makes **ProTAME** a valuable tool for studying the mechanisms of meiotic progression, the function of the spindle assembly checkpoint (SAC), and the consequences of APC/C dysregulation in mouse oocytes.

Mechanism of Action of ProTAME

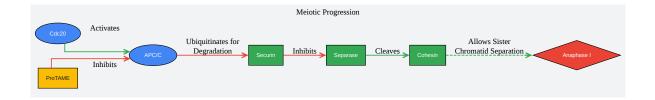
ProTAME effectively inhibits the APC/C, leading to the stabilization of its key substrates, Securin and Cyclin B.[3] This inhibition prevents the separation of sister chromatids and the exit

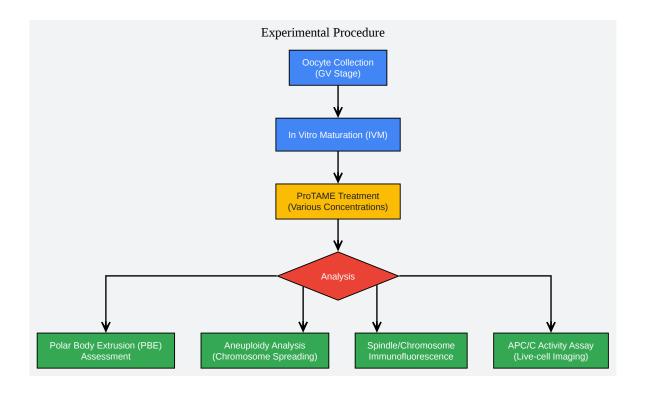


from metaphase, resulting in a metaphase I arrest in mouse oocytes.[2][3] Interestingly, studies have shown that **ProTAME**-induced arrest in mouse oocytes does not require the activity of the Spindle Assembly Checkpoint (SAC), a key surveillance mechanism that monitors chromosome-spindle attachments.[1][3] This is in contrast to somatic cells where SAC activity is required for a stable **ProTAME**-induced arrest.[1][3]

Signaling Pathway of ProTAME-induced Meiotic Arrest







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References

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